molecular formula C23H21N3O5S B11142932 (2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11142932
M. Wt: 451.5 g/mol
InChI Key: CRMSIJQZJXZXMO-UNOMPAQXSA-N
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Description

The compound (2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolo[3,2-b][1,2,4]triazine core, which is a fused heterocyclic system, and is substituted with a 4-methylbenzyl group and a 3,4,5-trimethoxybenzylidene group. The presence of these substituents imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions One common approach is the condensation of 4-methylbenzylamine with 3,4,5-trimethoxybenzaldehyde to form the corresponding Schiff base This intermediate is then cyclized with a thiazole derivative under acidic or basic conditions to yield the desired thiazolo[3,2-b][1,2,4]triazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to other groups, such as alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be studied for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases, such as cancer, inflammation, or infectious diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione stands out due to its unique thiazolo[3,2-b][1,2,4]triazine core and the specific substituents attached to it. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

(2Z)-6-[(4-methylphenyl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21N3O5S/c1-13-5-7-14(8-6-13)9-16-21(27)24-23-26(25-16)22(28)19(32-23)12-15-10-17(29-2)20(31-4)18(11-15)30-3/h5-8,10-12H,9H2,1-4H3/b19-12-

InChI Key

CRMSIJQZJXZXMO-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=NC2=O

Origin of Product

United States

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